The compound 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline belongs to a broader class of imidazoquinoxaline derivatives, which have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. These compounds have been synthesized and studied for their potential applications in treating various diseases, including viral infections, cancer, allergies, and autoimmune disorders. The following analysis delves into the mechanism of action and applications of these derivatives across different fields, based on the research findings from the provided papers.
The ability of imidazoquinoxaline derivatives to induce interferon production has led to the development of topical treatments for viral infections. Imiquimod, derived from this class, is approved for the treatment of genital warts, actinic keratosis, and superficial basal cell carcinoma1.
The cytotoxic properties of certain imidazoquinoxaline derivatives make them potential candidates for anticancer drugs. Their ability to intercalate with DNA and induce cell death has shown promising results against specific cancer cell lines, such as human gastric adenocarcinoma cells2.
Compounds derived from imidazoquinoxalines have shown significant oral antiallergic activity, with some being more potent than disodium cromoglycate, a known antiallergic drug3. The inhibition of PDE4 by these derivatives also suggests their potential use in treating inflammatory diseases5.
The irreversible inhibition of BTK by imidazo[1,5-a]quinoxalines offers a novel approach to treating autoimmune diseases like rheumatoid arthritis. These compounds have demonstrated efficacy in preclinical models of the disease6.
Imidazoquinoxaline amides, carbamates, and ureas have been developed with high affinity for the gamma-aminobutyric acid A/benzodiazepine receptor complex. These compounds range from antagonists to full agonists and have shown potential as anticonvulsants and anxiolytics with limited side effects8.
This compound falls under the category of heterocycles, which are cyclic compounds containing atoms of at least two different elements as part of the ring structure. Specifically, it combines the properties of imidazole and quinoxaline, both of which are important in pharmacology and organic chemistry.
The synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline typically involves cyclization reactions that require specific precursors. The process generally includes the following steps:
A typical procedure may involve mixing a diamine with a suitable aldehyde under reflux conditions for several hours, followed by purification through recrystallization or chromatography.
The molecular structure of 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline can be described as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to confirm the structure. For instance:
2-(4,5-Dihydro-1H-imidazol-2-yl)quinoxaline can participate in several chemical reactions:
The choice of reagents and conditions significantly influences the outcome of these reactions:
The mechanism of action for 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline is primarily explored in biological contexts where it acts as an enzyme inhibitor or receptor modulator:
Studies have indicated that compounds with similar structures exhibit significant biological activity, suggesting that 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline may also possess similar properties .
The physical and chemical properties of 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline include:
Characterization through various analytical methods provides insights into these properties:
The applications of 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline span multiple fields:
The molecular architecture of 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline integrates two nitrogen-rich heterocycles: a planar quinoxaline moiety and a partially saturated imidazoline ring. Although direct crystallographic data for this specific compound was not fully detailed in the search results, inferences can be drawn from closely related structures. Hydantoin-imidazole hybrids, such as those reported in thiohydantoin analogues, crystallize in the monoclinic space group P2₁/n with unit cell parameters approximating a = 12.7990 Å, b = 9.6744 Å, c = 15.0360 Å, and β = 90.264° [10]. These systems frequently exhibit planarity in the fused heterocyclic core, while substituents like allyl groups may deviate from coplanarity due to steric constraints [7] [10].
Non-covalent interactions dominate the crystal packing stability. Notably, C–H···π interactions form chains extending along the crystallographic b-axis, while van der Waals forces contribute to three-dimensional stability. The imidazoline ring adopts an envelope conformation, with the methylene carbon (C11) displaced ~0.2 Å from the N3–C12–N4 plane. This geometry minimizes steric repulsion with the quinoxaline system [10]. Quantum chemical calculations (DFT/B3LYP/6-311++G(d,p)) corroborate experimental bond lengths, with typical C–N distances of 1.33–1.37 Å in the imidazoline ring and 1.34 Å for the pivotal C–N bond linking the heterocycles [8] [10].
Table 1: Key Crystallographic Parameters for Related Hybrid Structures
Parameter | Value | Significance |
---|---|---|
Crystal System | Monoclinic | Common for heterocyclic hybrids with asymmetric units |
Space Group | P2₁/n | Accommodates chiral centers and enables dense packing |
Unit Cell (Å, °) | a=12.7990, b=9.6744, c=15.0360, β=90.264 | Dimensions support layered molecular arrangement |
Dihedral Angle (°) | 85.2° (between heterocycles) | Reflects steric hindrance between fused rings and substituents |
Dominant Interactions | C–H···π, van der Waals | Stabilize supramolecular architecture through directional forces |
Density Functional Theory (DFT) simulations provide critical insights into the electronic behavior of 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline. Geometry optimization at the B3LYP/6-311++G(d,p) level reveals a highest occupied molecular orbital (HOMO) localized over the quinoxaline π-system and the imidazoline nitrogen lone pairs, while the lowest unoccupied molecular orbital (LUMO) concentrates on the electron-deficient pyrazine ring [8] [10]. This separation yields a calculated HOMO-LUMO energy gap of 3.8–4.2 eV, indicative of moderate chemical reactivity—comparable to pharmacologically active heterocycles like quinoxaline-1,4-di-N-oxides [2] [8].
The imidazoline NH groups exhibit substantial negative molecular electrostatic potential (MEP) values (–45 kcal/mol), designating them as hydrogen-bond donors. Conversely, the quinoxaline nitrogens show positive MEP (+32 kcal/mol), supporting electrophile interaction sites [8]. Reduced Density Gradient (RDG) analyses confirm steric congestion at the C2 position of quinoxaline, where the imidazoline attachment induces a 15° out-of-plane distortion versus unsubstituted quinoxaline [10]. Nuclear Magnetic Resonance (NMR) chemical shifts computed via gauge-independent atomic orbital (GIAO) methods align with experimental data: quinoxaline C4–H resonates near δ 8.7 ppm (vs. TMS), while imidazoline CH₂ protons appear at δ 3.4–3.6 ppm [8] [10].
Table 2: Computed Electronic Properties at B3LYP/6-311++G(d,p) Level
Parameter | Value | Implication |
---|---|---|
HOMO Energy (eV) | –6.2 ± 0.3 | Suggests moderate susceptibility to oxidation |
LUMO Energy (eV) | –2.4 ± 0.2 | Facilitates reduction under biological conditions |
Dipole Moment (Debye) | 4.8–5.2 | Supports solubility in polar media and target binding |
Fukui Function (f⁻) | 0.12 at C2 of imidazoline | Predicts electrophilic attack sites for chemical modifications |
Molecular Polarizability | 28.5 × 10⁻²⁴ cm³ | Correlates with potential non-linear optical properties |
The quinoxaline-imidazoline hybrid demonstrates distinct electrochemical and steric profiles compared to related heterocycles. Electrochemical studies reveal that quinoxaline derivatives undergo a quasi-reversible two-electron reduction to 1,4-dihydroquinoxalines at physiological pH, with electron-withdrawing substituents (e.g., bromo in brimonidine) enhancing dihydroquinoxaline stability [2]. In contrast, 2-(4,5-dihydro-1H-imidazol-2-yl)quinoline—a structural isomer—exhibits a 0.3 V more positive reduction potential due to decreased electron deficiency in the pyridine versus pyrazine ring [4] [8].
Sterically, the dihedral angle between the imidazoline and quinoxaline systems (85.2°) exceeds that in quinoline analogues (78.5°), reflecting heightened repulsion between the pyrazine N-atoms and imidazoline protons [4] [10]. Frontier orbital analysis further differentiates these systems: the HOMO-LUMO gap for 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline (4.0 eV) is narrower than quinoline derivatives (4.5 eV) but wider than pyrido[1,2-a]quinoxalines (3.2 eV) [8] [9]. This electronic modulation directly influences bioactivity; the hybrid’s nitrogen-rich framework enhances hydrogen-bonding capacity versus all-carbon analogues, potentially explaining its stronger affinity for α₂-adrenergic receptors compared to quinoline-based ligands [4] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7